2-溴-3-甲基苯甲酰胺

描述

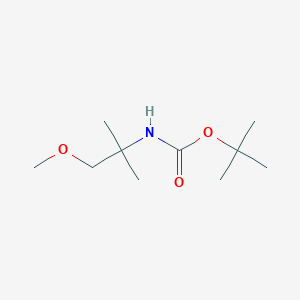

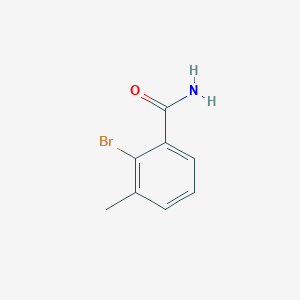

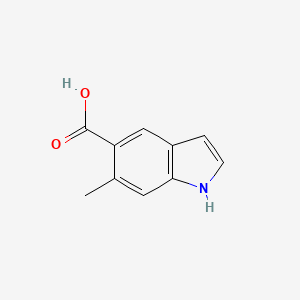

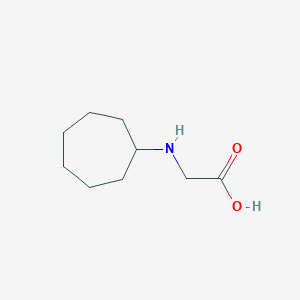

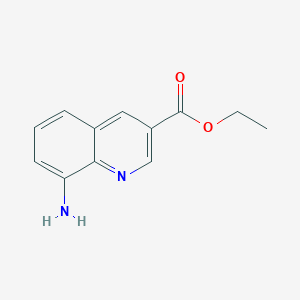

2-Bromo-3-methylbenzamide is a chemical compound with the CAS Number: 101421-85-6 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 2-bromo-3-methylbenzamide .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzamide is represented by the formula C8H8BrNO . The InChI code for this compound is 1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylbenzamide include a molecular weight of 214.06 and a molecular formula of C8H8BrNO . Other specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .科学研究应用

1. 合成杂环化合物

2-溴-3-甲基苯甲酰胺用于合成杂环化合物。例如,它与炔酸在铜(I)催化剂存在下的反应导致取代的3-亚甲基异吲哚啉-1-酮的形成,这是一类杂环化合物。这个过程涉及去羧交叉偶联,然后是一个杂环化步骤 (Gogoi et al., 2014)。此外,还开发了涉及2-溴苯甲酰胺和末端炔烃的类似铜催化多米诺反应,用于合成这些化合物,提供了在芳香环上变化取代基的灵活性 (Li et al., 2009)。

2. 制药合成中间体

2-溴-3-甲基苯甲酰胺用作制药化合物的中间体。例如,它已被用于合成氯氰虫脒,一种作为杀虫剂使用的莱氏受体激活剂。该过程涉及一系列反应,包括酯化、还原和氨解 (Chen Yi-fen et al., 2010)。

3. 光动力疗法应用

已经探索了2-溴-3-甲基苯甲酰胺衍生物在光动力疗法中的潜力。一项研究报告了新的含苯磺酰胺衍生基团取代的带有席夫碱的锌酞菁化合物的合成,这些化合物表现出高的单线态氧量子产率。这些性质对于II型光动力疗法机制至关重要,表明这些化合物在癌症治疗中的潜在应用 (Pişkin et al., 2020)。

4. 在昆虫和哺乳动物神经系统中的作用

2-溴-3-甲基苯甲酰胺,特别是以N,N-二乙基-3-甲基苯甲酰胺(DEET)的形式,已被研究其对昆虫和哺乳动物神经系统中胆碱酯酶活性的影响。DEET不仅是一种行为调节化学品,还是胆碱酯酶活性的抑制剂。这一发现非常重要,特别是考虑到DEET作为一种广泛使用的驱虫剂以及它与其他化学品的潜在相互作用 (Corbel et al., 2009)。

安全和危害

The safety data sheet for 2-Bromo-3-methylbenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

作用机制

Target of Action

The primary target of 2-Bromo-3-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides.

Mode of Action

2-Bromo-3-methylbenzamide acts as a potent inhibitor of PDE10A . The compound binds to the active site of the enzyme, preventing it from breaking down cyclic nucleotides. This leads to an increase in the concentration of these signaling molecules within the cell, which can affect various cellular processes.

属性

IUPAC Name |

2-bromo-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNLPFZVSBANLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)